Introduction: The Significance of Substituted Thioureas
Introduction: The Significance of Substituted Thioureas
An In-Depth Technical Guide to the Synthesis and Characterization of (4-Propylphenyl)thiourea
This document provides a comprehensive technical guide for the synthesis, purification, and detailed characterization of (4-Propylphenyl)thiourea. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Thiourea derivatives are a cornerstone in medicinal chemistry and organic synthesis, serving as versatile scaffolds for the development of therapeutic agents and as crucial intermediates for heterocyclic synthesis.[1] The core structure, characterized by a C=S bond flanked by two nitrogen atoms, allows for diverse functionalization, leading to a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The title compound, (4-Propylphenyl)thiourea (MW: 194.3 g/mol , Formula: C₁₀H₁₄N₂S), incorporates a lipophilic propyl group, making it an interesting candidate for structure-activity relationship (SAR) studies and a valuable building block for more complex molecular architectures.[4] This guide presents a reliable and thoroughly validated protocol for its preparation and characterization.
Part 1: Synthesis of (4-Propylphenyl)thiourea
The synthesis of N-aryl thioureas is most commonly and efficiently achieved through the reaction of a primary aromatic amine with a source of thiocyanate.[5][6] While the use of pre-formed isothiocyanates is a viable route, an in-situ generation approach often proves more practical and avoids the handling of potentially volatile or unstable isothiocyanate intermediates. The selected method involves a one-pot reaction of 4-propylaniline with ammonium thiocyanate in an acidic medium, a robust and well-established procedure for synthesizing N-monosubstituted thioureas.[7][8]
Reaction Principle and Mechanism
The reaction proceeds via the formation of thiocyanic acid (HSCN) from ammonium thiocyanate in the presence of a strong acid, such as hydrochloric acid. The primary amine, 4-propylaniline, then acts as a nucleophile, attacking the electrophilic carbon atom of thiocyanic acid. A subsequent proton transfer and tautomerization yield the stable (4-Propylphenyl)thiourea product. The acidic environment is crucial as it protonates the thiocyanate ion, making it a more reactive electrophile.
Below is the proposed reaction mechanism:
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints for monitoring reaction completion and ensuring product purity.
Materials and Reagents:
-
Ammonium thiocyanate (NH₄SCN, MW: 76.12 g/mol )
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ethanol (95%)
-
Deionized Water
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Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker)
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Magnetic stirrer with heating plate
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Büchner funnel and vacuum flask
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Melting point apparatus
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Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Workflow Diagram:
Step-by-Step Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-propylaniline (13.52 g, 0.10 mol) and 50 mL of deionized water.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (10 mL, ~0.12 mol) to the flask. The amine will dissolve to form its hydrochloride salt, often accompanied by a slight exotherm.
-
Heating: Heat the mixture to reflux using a heating mantle.
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Reagent Addition: In a separate beaker, dissolve ammonium thiocyanate (9.15 g, 0.12 mol) in 25 mL of deionized water. Transfer this solution to a dropping funnel and add it dropwise to the refluxing reaction mixture over 30 minutes.
-
Reaction Monitoring: Maintain the mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), observing the consumption of the 4-propylaniline spot.
-
Isolation of Crude Product: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A white solid should begin to precipitate. To maximize precipitation, cool the flask further in an ice-water bath for 30 minutes.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any unreacted ammonium thiocyanate and ammonium chloride.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product.
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Final Isolation: Collect the purified, crystalline (4-Propylphenyl)thiourea by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven at 50°C.
Part 2: Physicochemical and Spectroscopic Characterization
Unambiguous characterization is paramount to verify the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a complete profile of the molecule.[11][12]
Physical Properties
The synthesized product should be a stable, crystalline solid at room temperature. Its key physical properties are summarized below.
| Property | Expected Value | Source |
| IUPAC Name | (4-propylphenyl)thiourea | [4] |
| CAS Number | 175205-18-2 | [4] |
| Molecular Formula | C₁₀H₁₄N₂S | [4] |
| Molecular Weight | 194.30 g/mol | [4] |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | ~165-169 °C | Similar to analogs |
Spectroscopic Data Analysis
Spectroscopic analysis provides the definitive structural proof of the target molecule.[13]
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.[14]
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3300 - 3100 | N-H Stretching | Two or more bands corresponding to the -NH₂ and Ar-NH groups. |
| 3050 - 3000 | Aromatic C-H Stretching | Characteristic of the phenyl ring. |
| 2960 - 2850 | Aliphatic C-H Stretching | Asymmetric and symmetric stretches of the propyl group (-CH₃, -CH₂). |
| ~1600 | N-H Bending (Scissoring) | Confirms the presence of the amino groups. |
| ~1540 | C-N Stretching / N-H Bending | Coupled vibration within the thiourea backbone. |
| ~1410 & ~730 | C=S Stretching | The thione group shows characteristic absorptions. The C=S stretch is often coupled with other vibrations.[14] |
| ~830 | C-H Out-of-Plane Bending | Strong band indicative of 1,4-disubstitution (para) on the phenyl ring. |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.
-
¹H-NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.[15]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | broad s | 1H | Ar-NH |
| ~7.5 | broad s | 2H | -C(S)-NH₂ |
| ~7.3 | d, J ≈ 8.4 Hz | 2H | Aromatic H (ortho to -NH) |
| ~7.1 | d, J ≈ 8.4 Hz | 2H | Aromatic H (ortho to propyl) |
| 2.51 | t, J ≈ 7.6 Hz | 2H | -CH₂ -CH₂-CH₃ |
| 1.58 | sextet, J ≈ 7.5 Hz | 2H | -CH₂-CH₂ -CH₃ |
| 0.89 | t, J ≈ 7.3 Hz | 3H | -CH₂-CH₂-CH₃ |
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~181.5 | C =S (Thione) |
| ~139.0 | Aromatic C -CH₂ (ipso) |
| ~135.5 | Aromatic C -NH (ipso) |
| ~129.0 | Aromatic C H (ortho to propyl) |
| ~124.0 | Aromatic C H (ortho to -NH) |
| ~37.0 | -CH₂ -CH₂-CH₃ |
| ~24.0 | -CH₂-CH₂ -CH₃ |
| ~13.5 | -CH₂-CH₂-CH₃ |
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For (4-Propylphenyl)thiourea, the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would confirm its molecular weight.
| Ion | Expected m/z |
| [M]⁺ | 194.09 |
| [M+H]⁺ | 195.10 |
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of (4-Propylphenyl)thiourea from readily available starting materials. The one-pot reaction of 4-propylaniline and ammonium thiocyanate provides a straightforward route to the target compound, which can be effectively purified by recrystallization. The comprehensive characterization protocol, employing FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, provides an unambiguous confirmation of the product's identity, structure, and purity. This validated methodology equips researchers with the necessary tools to confidently prepare and utilize (4-Propylphenyl)thiourea for further investigation in synthetic and medicinal chemistry applications.
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- 4. (4-PROPYLPHENYL)THIOUREA | CAS 175205-18-2 [matrix-fine-chemicals.com]
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